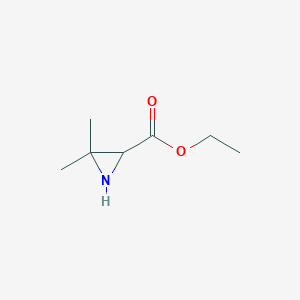

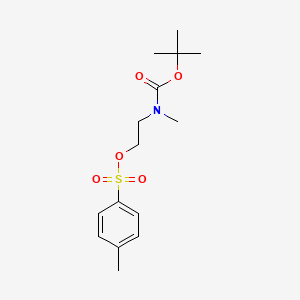

Ethyl 3,3-dimethylaziridine-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

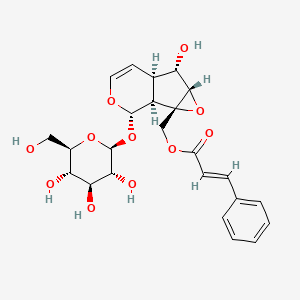

Ethyl 3,3-dimethylaziridine-2-carboxylate (EDAC) is a chemical compound with the molecular formula C7H13NO2 . It has been extensively studied due to its unique properties and potential.

Synthesis Analysis

Acyl derivatives of aziridine-2-carboxylic acid have been synthesized and tested as PDIA1 inhibitors . The high strain energy of the aziridine ring promotes its high reactivity towards nucleophiles . This reaction mainly proceeds with ring opening and generation of alkylated products .Chemical Reactions Analysis

Aziridine-2-carboxylic acid derivatives, including EDAC, have been found to be weak to moderately active PDIA1 inhibitors . These compounds undergo nucleophilic ring-opening reactions, which occur irrespective of the pH and at a significantly higher reaction rate .Physical And Chemical Properties Analysis

The molecular weight of EDAC is 143.18 g/mol. Detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data would require specific experimental measurements or database references.科学研究应用

PDIA1 Inhibitors

Aziridine-2-carboxylic acid derivatives, which are related to Ethyl 3,3-dimethylaziridine-2-carboxylate, have been synthesized and tested as PDIA1 inhibitors . PDIA1 is a protein disulfide isomerase, an enzyme containing catalytically active thiol groups, which usually are located in the endoplasmic reticulum . These enzymes play a crucial role in correcting the 3D structure of native proteins synthesized in the endoplasmic reticulum .

Anticancer and Immunomodulatory Drugs

Aziridine-2-carboxylic acid derivatives have attracted the attention of medicinal chemists since the immunomodulatory anticancer drug Leakadine® (aziridine-2-carboxamide, 2-carbamoylaziridine) was discovered and approved for clinical use . It was speculated that under physiological pH, aziridine-2-carboxamide selectively alkylates only thiol groups of cancer cell surface proteins .

3. Synthesis of Different Amino Acids, Alkanolamines, and Heterocyclic Compounds Due to the electrophilic nature of the aziridine ring, derivatives of aziridine-2-carboxylic acid react with various nucleophiles, therefore becoming interesting synthetic substrates in order to create different amino acids, alkanolamines, and heterocyclic compounds .

Development of Anti-tumor Agents

Some derivatives of aziridine-2-carboxylic acid, namely, imexon, azimexon , and leakadine were developed as anti-tumor agents and have shown anti-cancer immunomodulatory activity .

Synthesis of Highly Functionalized Aziridines

Significant progress has been achieved in the field of aziridine synthesis in the last decades, whereas highly functionalized aziridines including 3-arylated aziridine-2-carbonyl compounds play an important role in both medical and synthetic chemistry .

6. Covalent Crosslinking Strategies for Synthesizing DNA-based Bioconjugates An adapted strategy from the conventional 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) crosslinking method was developed to form a covalently coupled phosphoramidated single stranded DNA (ssDNA) .

作用机制

未来方向

The future directions for the study of EDAC and similar compounds could involve further exploration of their inhibitory activity against PDIA1 and other potential targets . Additionally, the synthesis and testing of new aziridine-2-carboxylate derivatives could provide valuable insights into their reactivity and potential applications .

属性

IUPAC Name |

ethyl 3,3-dimethylaziridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-10-6(9)5-7(2,3)8-5/h5,8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOMVJBVDXIMDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618123 |

Source

|

| Record name | Ethyl 3,3-dimethylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,3-dimethylaziridine-2-carboxylate | |

CAS RN |

84024-59-9 |

Source

|

| Record name | Ethyl 3,3-dimethylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1342909.png)

![6-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1342915.png)